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Technical Support Center: Lck Inhibitor
Selectivity
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working to enhance

the selectivity of Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors against the closely

related Proto-oncogene tyrosine-protein kinase Fyn.

Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for Lck inhibitors over Fyn so challenging?

Achieving high selectivity is difficult due to the significant structural similarity between Lck and

Fyn, both of which are members of the Src family of kinases. Their ATP-binding pockets, the

primary target for most small-molecule inhibitors, are highly conserved. This homology makes it

challenging to design compounds that differentiate between the two enzymes, often leading to

off-target inhibition of Fyn and other Src family members.[1][2]

Q2: What are the key structural differences between the Lck and Fyn kinase domains that can

be exploited for selective inhibitor design?

While the overall architecture is similar, subtle differences in the amino acid residues within and

near the ATP-binding site can be exploited. Key regions for achieving selectivity include:
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The Hinge Region: Interactions with the hinge region backbone are crucial for anchoring

inhibitors. Specificity can be generated by exploiting unique side-chain interactions in this

area.[1][3]

The Hydrophobic Pocket: Differences in the size and shape of this pocket, governed by

gatekeeper residues and other amino acids, can be targeted.

Solvent-Exposed Regions: Designing moieties that extend into the solvent-exposed area can

interact with non-conserved residues, enhancing selectivity.[1][3]

Unique Residues: Lck possesses a unique Glutamic acid (Glu320) in the extended hinge

region, which presents an opportunity for designing inhibitors that make specific, productive

contacts not possible with Fyn.[1][2]

Q3: What are the primary medicinal chemistry and computational strategies for improving Lck

vs. Fyn selectivity?

A multi-pronged approach combining computational and experimental methods is most

effective:

Structure-Based Drug Design (SBDD): Utilizes X-ray co-crystal structures of inhibitors bound

to Lck to identify key interactions and guide the design of new compounds that exploit subtle

differences with Fyn.[4][5]

Computational Modeling: Techniques like molecular docking, virtual screening, and

molecular dynamics simulations can predict binding affinities and poses, helping to prioritize

compounds with higher predicted selectivity for synthesis and testing.[6][7]

Fragment-Based Drug Discovery (FBDD): Involves screening libraries of small, low-affinity

"fragments" to identify those that bind to unique pockets in Lck. These fragments can then be

grown or linked to build more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): This method is used to correlate the

chemical structure of compounds with their biological activity, providing insights to guide the

design of more selective inhibitors.[6]

Q4: How do the roles of Lck and Fyn differ in T-cell signaling, and why is selectivity important?
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Lck and Fyn are among the first signaling molecules activated downstream of the T-cell

receptor (TCR), but they have discrete functions.[8][9] Lck is the major contributor to initiating

the TCR signaling cascade required for T-cell activation, development, and proliferation.[10][11]

Fyn plays a more supplementary or distinct role, and in some contexts, may negatively regulate

the activation threshold.[8][12][13] Achieving high selectivity is crucial to:

Reduce Off-Target Effects: Non-selective inhibition can lead to unintended biological

consequences and potential toxicity.[14][15][16]

Clarify Biological Function: Highly selective tool compounds are essential for accurately

dissecting the specific roles of Lck in T-cell biology without the confounding effects of Fyn

inhibition.

Improve Therapeutic Index: For therapeutic applications, a selective Lck inhibitor is
expected to have a better safety profile and efficacy by precisely targeting the intended

pathway.

Troubleshooting Guide
Problem 1: My lead compound shows high Lck potency but poor selectivity against Fyn in a

biochemical assay.

Possible Cause: The compound likely targets highly conserved residues in the ATP-binding

pocket.

Troubleshooting Steps:

Obtain Structural Data: Attempt to generate a co-crystal structure of your compound with

Lck. This will reveal its binding mode.

Structure-Based Design: Use the structural data to identify opportunities for modification.

Can you add a chemical group to your compound that extends towards a non-conserved

residue in Lck or creates a steric clash with a residue in Fyn?

Explore the Hinge Region: A review of successful selective inhibitors noted that specificity

could be generated through interactions with the hinge region.[1][3] Analyze if your
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compound can be modified to form additional hydrogen bonds or hydrophobic interactions

in this area that are more favorable for Lck than Fyn.

Re-evaluate Computationally: Use molecular docking to compare the binding of your

compound in Lck and Fyn homology models to identify subtle conformational differences

that could be exploited.[17]

Problem 2: My inhibitor is selective in biochemical assays but loses selectivity in cell-based

assays.

Possible Cause: Discrepancies between in vitro and cellular assays are common and can

arise from several factors.[18]

Troubleshooting Steps:

Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close

to the Kₘ, while cellular ATP levels are much higher (1-5 mM).[18] This can overcome

competitive inhibitors. Determine the Kᵢ of your compound, which is independent of ATP

concentration, to get a better measure of intrinsic affinity.

Cell Permeability and Efflux: Your compound may have different permeability or be subject

to efflux pumps in the cell lines used, altering the effective intracellular concentration. Run

permeability assays to investigate.

Off-Target Engagement (Non-Kinase): The compound might be engaging other proteins

within the cell that are not present in the biochemical assay, leading to unexpected

phenotypes.[16][19] Consider proteome-wide target identification studies.

Scaffolding and Protein Interactions: In a cellular context, Lck and Fyn exist in different

signaling complexes and microdomains, which can alter their conformation and

accessibility to inhibitors.[20] A cell-based target engagement assay can confirm if the

compound is binding to Lck within the cell.[21][22]

Problem 3: I am getting high variability and inconsistent IC₅₀ values in my kinase assays.

Possible Cause: Assay conditions are not optimized, or reagents are unstable.
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Troubleshooting Steps:

Enzyme and Substrate Concentrations: Ensure you are working in the linear range of the

assay. Avoid substrate depletion or product inhibition by optimizing concentrations.[23]

DMSO Concentration: High concentrations of DMSO (the solvent for your compounds)

can inhibit kinase activity. Determine the maximum DMSO tolerance for your assay and

maintain a consistent final concentration across all wells.[23]

Reagent Quality: Confirm the purity and activity of your recombinant Lck and Fyn

enzymes. Enzyme activity can decrease with improper storage or multiple freeze-thaw

cycles.

Assay Buffer Components: Ensure optimal pH, salt concentration, and necessary

cofactors (e.g., Mg²⁺, Mn²⁺) are present and consistent.

Quantitative Data Summary
Table 1: Comparison of Key Amino Acid Residues in the Lck and Fyn ATP-Binding Site.
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Residue Position
(Human)

Lck Amino Acid Fyn Amino Acid
Location/Significan
ce

Gatekeeper Thr316 Thr341

Conserved; influences

the size of the back

pocket.

Hinge Region Met319 Met344

Key hydrogen bonding

site for many

inhibitors.

Extended Hinge Glu320 Ala345
Key difference; unique

polar residue in Lck.

Catalytic Loop Asp382 Asp407

Part of the DFG motif;

orientation defines

activation state.

Solvent Front Ser259 Ser284

Residue near the

entrance of the ATP

pocket.

This table highlights key residues; a full sequence alignment is recommended for

comprehensive analysis.

Table 2: Selectivity Profile of Representative Src Family Kinase Inhibitors.
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Compound Lck IC₅₀ (nM) Fyn IC₅₀ (nM)
Selectivity
Fold (Fyn/Lck)

Notes

PP1 5 6 1.2

Potent but non-

selective within

the Src family.[2]

[24]

PP2 4 5 1.25

Similar to PP1,

potent but non-

selective.[2][24]

A-770041 147 >10,000 >68

A

pyrazolopyrimidi

ne showing

improved Lck

selectivity.[1][2]

Saracatinib

(AZD0530)
~5 ~3 0.6

Potent Src family

inhibitor, but not

selective for Lck

over Fyn.[24]

IC₅₀ values can vary based on assay conditions. Data is compiled for relative comparison.

Key Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for IC₅₀ Determination

This protocol describes a standard method for determining inhibitor potency by measuring the

transfer of ³³P from [γ-³³P]ATP to a peptide substrate.

Reagent Preparation:

Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM

EGTA, 0.01% Brij-35).

Enzyme Dilution: Dilute recombinant human Lck or Fyn enzyme to the desired working

concentration in kinase buffer.
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Substrate/ATP Mix: Prepare a mix containing the peptide substrate (e.g., poly(Glu, Tyr)

4:1) and "cold" ATP in kinase buffer.

[γ-³³P]ATP: Dilute radioactive ATP to a working stock.

Test Compound: Perform serial dilutions of the inhibitor in 100% DMSO, followed by a final

dilution in kinase buffer.

Assay Procedure (96-well format):

Add 5 µL of diluted test compound or DMSO control to appropriate wells.

Add 20 µL of the enzyme dilution to all wells and incubate for 10 minutes at room

temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding 25 µL of the Substrate/ATP mix containing [γ-

³³P]ATP.

Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

Stop the reaction by adding 50 µL of 3% phosphoric acid.

Detection and Analysis:

Transfer 10 µL of the reaction mixture onto a P30 filtermat.

Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

Allow the filtermat to dry completely.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each compound concentration relative to controls and

fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol outlines a method to quantify compound binding to Lck or Fyn in living cells.
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Cell Line Preparation:

Co-transfect HEK293 cells with two plasmids: one expressing the target kinase (Lck or

Fyn) fused to a NanoLuc® luciferase and another expressing a fluorescent energy transfer

probe that binds to the kinase. Alternatively, use stably expressing cell lines.

Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

Assay Procedure:

Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

Remove the culture medium from the cells and add the diluted test compound.

Incubate the plate for 2 hours in a CO₂ incubator to allow for compound entry and target

binding.

Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the

extracellular NanoLuc® inhibitor in Opti-MEM®.

Add the detection reagent to all wells.

Detection and Analysis:

Read the plate within 10 minutes on a luminometer equipped with two filters to measure

donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

Normalize the ratios to vehicle controls and plot against the compound concentration to

determine the IC₅₀ for target engagement in a cellular environment.

Visualizations
Signaling Pathways and Experimental Workflows
// Nodes TCR [label="TCR Engagement\n(Antigen/MHC)", fillcolor="#FBBC05",

fontcolor="#202124"]; CD4_CD8 [label="CD4/CD8\nCo-receptor", fillcolor="#F1F3F4",

fontcolor="#202124"]; Lck [label="Lck", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fyn
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[label="Fyn", fillcolor="#34A853", fontcolor="#FFFFFF"]; ITAMs [label="CD3/ζ-chain\nITAMs",

fillcolor="#F1F3F4", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#F1F3F4",

fontcolor="#202124"]; LAT_SLP76 [label="LAT/SLP-76\nSignalosome", fillcolor="#F1F3F4",

fontcolor="#202124"]; PLCg1 [label="PLCγ1", fillcolor="#F1F3F4", fontcolor="#202124"];

Ras_MAPK [label="Ras/MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Flux

[label="Ca²⁺ Mobilization", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="T-Cell

Activation\n(Proliferation, Cytokine Release)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TCR -> ITAMs [label=" recruits"]; CD4_CD8 -> Lck [label=" binds", style=dashed,

color="#5F6368"]; Lck -> ITAMs [label=" phosphorylates\n(Primary)", color="#202124"]; Fyn ->

ITAMs [label=" phosphorylates\n(Supplementary)", color="#202124"]; ITAMs -> ZAP70 [label="

docks", style=dashed, color="#5F6368"]; Lck -> ZAP70 [label=" activates", color="#202124"];

ZAP70 -> LAT_SLP76 [label=" phosphorylates", color="#202124"]; LAT_SLP76 -> PLCg1

[label=" activates", color="#202124"]; LAT_SLP76 -> Ras_MAPK [label=" activates",

color="#202124"]; PLCg1 -> Ca_Flux [label=" leads to", color="#202124"];

// Grouping and invisible edges for layout {rank=same; Lck; Fyn} TCR -> Fyn [style=invis];

// Final pathways Ca_Flux -> Activation; Ras_MAPK -> Activation; } end_dot Caption: T-Cell

Receptor (TCR) signaling showing Lck's primary role.

// Nodes start [label="Start:\nLead Compound", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; biochem [label="Biochemical Assay:\nDetermine IC₅₀ for Lck & Fyn",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_selectivity [label="Calculate Selectivity

Fold\n(IC₅₀ Fyn / IC₅₀ Lck)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_selective [label="Is

Selectivity > X-fold?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize

[label="Medicinal Chemistry:\nStructure-Based Optimization", shape=parallelogram,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_based [label="Cell-Based Assay:\nConfirm

Target Engagement & Potency", fillcolor="#34A853", fontcolor="#FFFFFF"]; is_selective_cell

[label="Selective in Cells?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; panel

[label="Kinome-Wide Selectivity Panel", fillcolor="#F1F3F4", fontcolor="#202124"]; finish

[label="End:\nSelective Lead Candidate", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"];

// Edges start -> biochem; biochem -> calc_selectivity; calc_selectivity -> is_selective;

is_selective -> optimize [label=" No"]; optimize -> biochem [label=" New Analogs"]; is_selective
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-> cell_based [label=" Yes"]; cell_based -> is_selective_cell; is_selective_cell -> optimize

[label=" No\n(Troubleshoot)"]; is_selective_cell -> panel [label=" Yes"]; panel -> finish; }

end_dot Caption: Experimental workflow for Lck inhibitor selectivity profiling.

// Nodes start [label="Problem:\nPoor Lck/Fyn Selectivity", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; where [label="Where is the issue observed?", shape=diamond,

fillcolor="#F1F3F4", fontcolor="#202124"];

biochem [label="In Biochemical Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular

[label="In Cell-Based Assays\n(but selective biochemically)", fillcolor="#4285F4",

fontcolor="#FFFFFF"];

biochem_sol1 [label="Action: Obtain co-crystal\nstructure or model binding",

fillcolor="#F1F3F4", fontcolor="#202124"]; biochem_sol2 [label="Action: Redesign to

target\nnon-conserved residues\n(e.g., Lck Glu320)", fillcolor="#34A853",

fontcolor="#FFFFFF"];

cellular_cause [label="Potential Causes", shape=Mdiamond, fillcolor="#FBBC05",

fontcolor="#202124"]; cause1 [label="High Cellular ATP", fillcolor="#F1F3F4",

fontcolor="#202124"]; cause2 [label="Poor Permeability/\nEfflux", fillcolor="#F1F3F4",

fontcolor="#202124"]; cause3 [label="Different Protein\nConformations in Cell",

fillcolor="#F1F3F4", fontcolor="#202124"];

cellular_action1 [label="Action: Determine Kᵢ;\nOptimize for potency", fillcolor="#34A853",

fontcolor="#FFFFFF"]; cellular_action2 [label="Action: Run permeability\nassays (e.g.,

PAMPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_action3 [label="Action: Use

target engagement\nassay (e.g., NanoBRET)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> where; where -> biochem [label="Biochemical"]; where -> cellular

[label="Cellular"];

biochem -> biochem_sol1; biochem_sol1 -> biochem_sol2;

cellular -> cellular_cause; cellular_cause -> cause1 [style=dashed]; cellular_cause -> cause2

[style=dashed]; cellular_cause -> cause3 [style=dashed];
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cause1 -> cellular_action1; cause2 -> cellular_action2; cause3 -> cellular_action3; } end_dot

Caption: Logic diagram for troubleshooting poor Lck vs. Fyn selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck)
inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR)
and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

2. tandfonline.com [tandfonline.com]

3. researchgate.net [researchgate.net]

4. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Structural biology in drug design: selective protein kinase inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs
[frontiersin.org]

7. The use of computational methods in the discovery and design of kinase inhibitors. |
Semantic Scholar [semanticscholar.org]

8. The influence of the src-family kinases, Lck and Fyn, on T cell differentiation, survival and
activation - PubMed [pubmed.ncbi.nlm.nih.gov]

9. T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell
activation, differentiation, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

10. [Function of the Lck and Fyn in T cell development] - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn
Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC
[pmc.ncbi.nlm.nih.gov]

12. Roles of the Src Tyrosine Kinases Lck and Fyn in Regulating γδTCR Signal Strength |
PLOS One [journals.plos.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1682952?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274522/
https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1937143
https://www.researchgate.net/publication/353076782_New_horizons_in_drug_discovery_of_lymphocyte-specific_protein_tyrosine_kinase_Lck_inhibitors_a_decade_review_2011-2021_focussing_on_structure-activity_relationship_SAR_and_docking_insights
https://pubmed.ncbi.nlm.nih.gov/22503441/
https://pubmed.ncbi.nlm.nih.gov/12047871/
https://pubmed.ncbi.nlm.nih.gov/12047871/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00873/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00873/full
https://www.semanticscholar.org/paper/The-use-of-computational-methods-in-the-discovery-Woolfrey-Weston/06a9e60bacb24b77468fb873ae45504d9a12adc5
https://www.semanticscholar.org/paper/The-use-of-computational-methods-in-the-discovery-Woolfrey-Weston/06a9e60bacb24b77468fb873ae45504d9a12adc5
https://pubmed.ncbi.nlm.nih.gov/12614355/
https://pubmed.ncbi.nlm.nih.gov/12614355/
https://pubmed.ncbi.nlm.nih.gov/19290918/
https://pubmed.ncbi.nlm.nih.gov/19290918/
https://pubmed.ncbi.nlm.nih.gov/22425947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636771/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0008899
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0008899
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Roles of the Src Tyrosine Kinases Lck and Fyn in Regulating γδTCR Signal Strength -
PMC [pmc.ncbi.nlm.nih.gov]

14. Protein kinase inhibition: different approaches to selective inhibitor design - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Kinase inhibitors can produce off-target effects and activate linked pathways by
retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

16. icr.ac.uk [icr.ac.uk]

17. Towards a better understanding of on and off target effects of the lymphocyte-specific
kinase LCK for the development of novel and safer pharmaceuticals [escholarship.org]

18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

19. pubs.acs.org [pubs.acs.org]

20. Microdomain-dependent Regulation of Lck and Fyn Protein-Tyrosine Kinases in T
Lymphocyte Plasma Membranes - PMC [pmc.ncbi.nlm.nih.gov]

21. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]

22. nuvisan.com [nuvisan.com]

23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

24. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [Improving the selectivity of Lck inhibitors against Fyn].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682952#improving-the-selectivity-of-lck-inhibitors-
against-fyn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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